molecular formula C14H17BrO3 B2373971 4-(4-Bromophenyl)-4-(methoxymethoxy)cyclohexanone CAS No. 1523365-96-9

4-(4-Bromophenyl)-4-(methoxymethoxy)cyclohexanone

Cat. No.: B2373971
CAS No.: 1523365-96-9
M. Wt: 313.191
InChI Key: VZSWPTDZJBKNDJ-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-4-(methoxymethoxy)cyclohexanone is an organic compound that belongs to the class of cyclohexanones This compound features a bromophenyl group and a methoxymethoxy group attached to a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-4-(methoxymethoxy)cyclohexanone typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone, 4-bromobenzene, and methoxymethanol.

    Reaction Conditions: The reaction may involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the methoxymethanol, followed by nucleophilic substitution to attach the methoxymethoxy group to the cyclohexanone ring.

    Bromination: The bromophenyl group can be introduced via a bromination reaction using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-4-(methoxymethoxy)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the ketone group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: H2, Pd/C, NaBH4

    Substitution: NH3, RSH, NaOH

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amines, thiols

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-4-(methoxymethoxy)cyclohexanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-4-(methoxymethoxy)cyclohexanone
  • 4-(4-Fluorophenyl)-4-(methoxymethoxy)cyclohexanone
  • 4-(4-Methylphenyl)-4-(methoxymethoxy)cyclohexanone

Uniqueness

4-(4-Bromophenyl)-4-(methoxymethoxy)cyclohexanone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding and other interactions that may enhance the compound’s properties compared to its chloro, fluoro, or methyl analogs.

Properties

IUPAC Name

4-(4-bromophenyl)-4-(methoxymethoxy)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO3/c1-17-10-18-14(8-6-13(16)7-9-14)11-2-4-12(15)5-3-11/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSWPTDZJBKNDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1(CCC(=O)CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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